molecular formula C23H19ClFN3O2 B2689215 N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286709-70-3

N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2689215
CAS No.: 1286709-70-3
M. Wt: 423.87
InChI Key: NKPOBPVPTSNVGY-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O2 and its molecular weight is 423.87. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency Modeling and Ligand-Protein Interactions

Spectroscopic and Quantum Mechanical Studies : This research focuses on the synthesis and study of vibrational spectra and electronic properties of related bioactive benzothiazolinone acetamide analogs. The compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activity and potential in molecular docking with Cyclooxygenase 1 (COX1) have been explored, suggesting their relevance in photovoltaic efficiency modeling and ligand-protein interactions (Mary et al., 2020).

Supramolecular Architectures through Hydrogen Bonding

Experimental and Density Functional Theory Analyses : The study demonstrates the synthesis of novel pyridine-based hydrazone derivatives, showcasing the importance of intra- and intermolecular hydrogen bonding for structural stabilization. This research underlines the role of hydrogen bonding in materials architecture, particularly for compounds with nitrogen and oxygen atoms, contributing to our understanding of supramolecular chemistry (Khalid et al., 2021).

Anti-Lung Cancer Activity

Novel Fluoro Substituted Benzo[b]pyran : This study provides insights into the anti-cancer activity of fluoro-substituted benzo[b]pyran derivatives against human cancer cell lines, including lung cancer. Such compounds show promise as low-concentration anticancer agents compared to traditional drugs like 5-fluorodeoxyuridine, highlighting their potential in cancer research (Hammam et al., 2005).

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides and Propanamides : The synthesis of new compounds in search of antiallergic properties is detailed, emphasizing the role of N-(pyridin-4-yl) moiety for activity. One highlighted compound showed significant potency in an ovalbumin-induced histamine release assay, suggesting its utility as a novel antiallergic agent (Menciu et al., 1999).

Metabolic Stability in Drug Development

Structure-Activity Relationships of PI3K/mTOR Inhibitors : This research explores various 6,5-heterocycles to improve metabolic stability in the context of drug development. The study identifies analogues with similar in vitro potency and in vivo efficacy, with reduced metabolic deacetylation, relevant for the development of more stable pharmaceutical compounds (Stec et al., 2011).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O2/c24-19-7-3-1-5-17(19)13-26-21(29)15-28-12-10-16-9-11-27(22(16)23(28)30)14-18-6-2-4-8-20(18)25/h1-12H,13-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPOBPVPTSNVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.